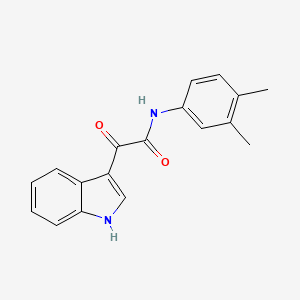

N-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11-7-8-13(9-12(11)2)20-18(22)17(21)15-10-19-16-6-4-3-5-14(15)16/h3-10,19H,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLIQGXWNYRYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can be represented as follows:

- Molecular Formula : C_{15}H_{16}N_{2}O_{2}

- Molecular Weight : 256.30 g/mol

The compound features an indole ring fused with a substituted phenyl group, which is critical for its biological activity.

The biological activity of N-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is primarily attributed to its ability to interact with specific molecular targets. The indole structure allows for binding to various receptors and enzymes, influencing their activity. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and microbial growth.

- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

- Antioxidant Activity : Potential antioxidant properties help in reducing oxidative stress within cells.

Biological Activity and Case Studies

Research has demonstrated significant biological activities associated with N-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide. Below are some notable findings from various studies:

Case Study 1: HepG2 Cell Line

In a study evaluating its effects on HepG2 liver cancer cells, N-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide exhibited an IC50 value of 10.56 μM, indicating potent antitumor activity. The compound induced apoptosis through caspase activation, specifically caspase-8, while having minimal effect on caspase-9 .

Case Study 2: A549 Cell Line

Another study focused on A549 lung cancer cells revealed an IC50 value of 15.30 μM. The compound was shown to induce cell cycle arrest at the G0/G1 phase, preventing further proliferation of the cancer cells .

Comparative Analysis with Related Compounds

To understand the unique properties of N-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | Dimethyl-substituted phenyl group | Antitumor activity |

| 5r (N-substituted 2-(adamantan-1-yl)-1H-indol-3-yl)-2-Oxoacetamide | Adamantane moiety | Potent against HepG2 cells |

These comparisons highlight that the presence of specific substituents can significantly influence the biological efficacy of indole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the compound's potential as an anticancer agent. For instance:

- Cytotoxicity Studies : Research indicates that N-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide exhibits significant cytotoxic effects against various human cancer cell lines. A study reported that derivatives of this compound showed potent anti-proliferative activity against HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells, with IC values indicating strong efficacy in inducing apoptosis through caspase activation pathways .

Table 1: Anticancer Activity Data

| Cell Line | IC Value (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.5 | Caspase-dependent apoptosis |

| MCF7 | 12.3 | Induction of PARP cleavage |

| HepG2 | 10.6 | Activation of caspase-8 |

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition properties, particularly in the context of neurodegenerative diseases. Studies suggest that it may inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease progression. This inhibition could lead to increased levels of acetylcholine, potentially improving cognitive function .

Neuroprotective Effects

In addition to its anticancer properties, N-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide may exhibit neuroprotective effects. Preliminary research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative disorders .

Case Studies and Experimental Findings

- Study on HepG2 Cells : A comprehensive study demonstrated that treatment with N-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide resulted in significant apoptosis in HepG2 cells through caspase activation. The study utilized flow cytometry and Western blotting to confirm the activation of apoptotic pathways .

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, supporting its potential as a therapeutic agent against cancer .

Comparison with Similar Compounds

Table 1: Cytotoxic Activity of Selected Indole-3-yl-2-oxoacetamide Derivatives

Key Observations :

- Adamantane Derivative (5r) : The introduction of a bulky adamantane group significantly enhances cytotoxicity against HepG2 cells (IC50: ~10 µM) compared to simpler aryl substitutions. This is attributed to improved target engagement, likely due to adamantane’s lipophilic and rigid structure enhancing membrane permeability .

- D-24851 : Unlike the dimethylphenyl analogue, D-24851’s pyridin-4-yl and chlorobenzyl groups confer potent microtubule-disrupting activity, achieving complete tumor regression in vivo without neurotoxicity. This highlights the role of aromatic heterocycles in overcoming multidrug resistance .

- 8,9-Dihydrocoscinamide B : Replacing the dimethylphenyl group with an indol-3-yl ethyl shifts activity from anticancer to antimicrobial, underscoring the substituent’s influence on target specificity .

Substituent Effects on Pharmacological Activity

Methyl vs. Methoxy Groups

Halogenated Analogues

- N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide : Fluorine incorporation may enhance metabolic resistance and binding affinity via electronegative interactions. However, its activity profile remains underexplored compared to cytotoxic adamantane derivatives .

Mechanistic Divergence

- Caspase-Dependent Apoptosis : The dimethylphenyl and adamantane derivatives induce apoptosis primarily through caspase-8 activation, suggesting extrinsic pathway engagement . In contrast, D-24851 operates via microtubule destabilization, bypassing caspase reliance and offering efficacy against resistant cancers .

- Enzyme Inhibition : Compound 13c exemplifies how structural tweaks (e.g., adding an oxoethyl group) redirect activity toward enzyme inhibition (BChE IC50: 350 nM), highlighting the scaffold’s versatility .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Stepwise Laboratory-Scale Synthesis

The most widely reported method involves a two-step process:

- Formation of Indole-3-Glyoxalyl Chloride :

Indole reacts with oxalyl chloride in tetrahydrofuran (THF) at 0°C to generate indole-3-glyoxalyl chloride, a reactive intermediate. This step is exothermic and requires careful temperature control to prevent side reactions such as polymerization.

- Coupling with 3,4-Dimethylaniline :

The intermediate is then treated with 3,4-dimethylaniline in the presence of triethylamine (TEA) as a base. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the glyoxalyl chloride.

$$

\text{Indole-3-glyoxalyl chloride} + \text{3,4-dimethylaniline} \xrightarrow{\text{TEA, THF}} \text{N-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide}

$$

Yields typically range from 82% to 93% after column chromatography.

Key Reaction Parameters:

| Parameter | Optimal Condition |

|---|---|

| Temperature | 0°C (Step 1), 25°C (Step 2) |

| Solvent | THF |

| Base | Triethylamine (3 equiv) |

| Reaction Time | 1 hour (Step 1), 4 hours (Step 2) |

One-Pot Industrial Synthesis

For scaled production, a one-pot method minimizes purification steps:

- In Situ Generation of Glyoxalyl Chloride :

Indole and oxalyl chloride are combined in THF at 0°C. Without isolating the intermediate, 3,4-dimethylaniline and TEA are added sequentially. - Continuous Flow Reactors :

Industrial setups use flow chemistry to enhance mixing and heat transfer, achieving a 90% yield with a throughput of 1.2 kg/hour.

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of indole, oxalyl chloride, and 3,4-dimethylaniline in dimethylformamide (DMF) is irradiated at 100°C for 15 minutes, yielding 88% product. This method avoids solvent evaporation and is ideal for high-throughput screening.

Critical Analysis of By-Products and Side Reactions

Common By-Products:

- Diindolylglyoxal Derivatives :

Over-oxidation or excess indole leads to bis(indolyl)glyoxal structures, which are separable via silica gel chromatography. - N-Ethylated Side Products :

Using ethyl chloroformate as an alternative acylating agent introduces ethyl groups on the amide nitrogen, necessitating careful reagent selection.

Physicochemical Properties and Purification

Characterization Data:

| Property | Value |

|---|---|

| Molecular Formula | C$${20}$$H$${20}$$N$$2$$O$$2$$ |

| Molecular Weight | 320.39 g/mol |

| Melting Point | 360–362 K |

| logP | 4.976 |

| Water Solubility (LogS) | -4.70 |

Industrial vs. Laboratory-Scale Considerations

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Equipment | Round-bottom flasks | Continuous flow reactors |

| Reaction Time | 5–6 hours | 1–2 hours |

| Yield | 82–93% | 85–90% |

| Cost Efficiency | Moderate | High |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide?

- Methodological Answer : The compound is typically synthesized via a coupling reaction between 2-(1H-indol-3-yl)-2-oxoacetic acid and 3,4-dimethylaniline. A common approach involves activating the carboxylic acid group of the oxoacetic acid derivative using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) in the presence of triethylamine (TEA) as a base. The reaction is conducted in dichloromethane at low temperatures (e.g., 273 K) to minimize side reactions. Purification is achieved via silica gel column chromatography using gradients of petroleum ether and ethyl acetate . For analogs, substituents on the phenyl or indole moieties are introduced using pre-functionalized precursors, followed by similar coupling protocols .

Q. How is the compound characterized spectroscopically?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR are used to verify the integration and chemical environment of protons and carbons. For example, the indole NH proton typically appears as a broad singlet near δ 10–12 ppm, while aromatic protons of the dimethylphenyl group resonate between δ 6.5–7.5 ppm .

- FT-IR and FT-Raman : These techniques identify functional groups, such as the amide C=O stretch (~1650–1700 cm) and indole N-H stretch (~3400 cm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight, e.g., [M+H] peaks matching calculated values within ±0.001 Da .

Q. What initial biological screening assays are recommended?

- Methodological Answer : Preliminary bioactivity can be assessed via:

- Antimicrobial Assays : Liquid inhibition assays in 96-well plates against pathogens like Staphylococcus aureus and ESKAPE panel bacteria (e.g., Enterococcus faecium, Acinetobacter baumannii). Minimum inhibitory concentrations (MICs) are determined using serial dilutions .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for cannabinoid or GABA receptors) to evaluate affinity, with IC values calculated using nonlinear regression .

Advanced Research Questions

Q. How are crystallographic data analyzed to resolve structural ambiguities?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) improves data resolution. The SHELX suite (e.g., SHELXL for refinement) is used to solve structures, with R-factors < 0.05 indicating high accuracy .

- Hydrogen Bonding and Packing Analysis : Tools like Mercury (CCDC) visualize intermolecular interactions (e.g., N–H⋯O dimers forming R_2$$^2(10) motifs). Dihedral angles between aromatic rings are measured to assess conformational flexibility .

Q. How to design structure-activity relationship (SAR) studies for analogs?

- Methodological Answer :

- Substituent Variation : Modify the phenyl (e.g., electron-withdrawing/-donating groups) or indole (e.g., halogenation at C-5) moieties. For example, trifluoromethyl or nitro groups on the phenyl ring enhance receptor binding in some analogs .

- Biological Evaluation : Test derivatives in dose-response assays (e.g., IC for enzyme inhibition). Correlate substituent properties (Hammett σ values, LogP) with activity trends using multivariate regression .

Q. What computational methods support electronic property analysis?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software calculates HOMO-LUMO gaps, electrostatic potential maps, and vibrational frequencies. Basis sets like B3LYP/6-311+G(d,p) are standard for optimizing geometry and predicting NMR chemical shifts .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., with GABAA or cannabinoid receptors). Docking scores guide rational design of high-affinity analogs .

Q. How to address contradictions in experimental vs. computational data?

- Methodological Answer :

- Validation via Crystallography : Compare computed bond lengths/angles with SC-XRD data. Discrepancies > 0.05 Å may indicate solvent effects or conformational dynamics .

- Dynamic Simulations : Molecular dynamics (MD) simulations (e.g., AMBER) model flexibility in solution, identifying transient hydrogen bonds or π-π interactions not captured in static models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.